5-クロロ-2-(クロロメチル)ピリジン

概要

説明

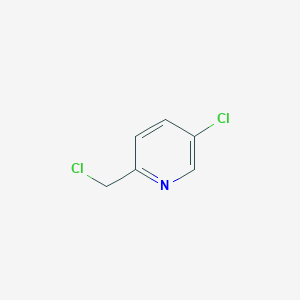

5-Chloro-2-(chloromethyl)pyridine, also known as 5-chloro-2-pyridin-2-ylmethanol, is an organic compound belonging to the class of pyridines. It is a colorless solid that is soluble in water, alcohols, and other organic solvents. 5-Chloro-2-(chloromethyl)pyridine has a wide range of applications in the fields of chemistry and biology, and is used in the synthesis of many compounds and as a reagent in various reactions.

科学的研究の応用

医薬品化合物の合成

5-クロロ-2-(クロロメチル)ピリジンは、さまざまな医薬品化合物の合成において広く使用されています . クロロメチル基による反応性は、治療目的で複雑な分子を構築する際に貴重な中間体となっています。

ネオニコチノイド合成

この化合物は、ネオニコチノイド系殺虫剤の合成において重要な役割を果たしています . これらの殺虫剤は、農作物を害虫から保護するために農業で広く使用されており、5-クロロ-2-(クロロメチル)ピリジンはそれらの生産における重要な前駆体です。

材料科学

材料科学では、5-クロロ-2-(クロロメチル)ピリジンは、材料の表面特性を改変したり、コーティング、接着剤、スマートマテリアルにおける潜在的な用途を持つ新しいポリマー構造を合成するために使用できます .

分析化学

この化学物質は、分析方法の開発のための分析化学における標準または試薬として役立ちます。 機器の校正または分析物の検出と定量化のために分析物を誘導するための反応物として使用されます .

環境研究

産業用途があるため、5-クロロ-2-(クロロメチル)ピリジンは、その挙動と生態系への影響を理解するための環境研究の対象でもあります。 分解、生物蓄積、および環境汚染物質としての可能性について研究されています .

化学研究

化学研究では、この化合物は新しい化学反応と経路を探索するために使用されています。 これは、新規化合物を合成し、その特性を研究するためのビルディングブロックです .

産業用途

ラボ以外では、5-クロロ-2-(クロロメチル)ピリジンはさまざまな産業プロセスで用途が見られます。 染料、農薬、その他の特殊化学品の製造に使用されます .

危険性および安全性の研究

また、その物理的および化学的特性が分析され、産業環境での安全な取り扱い、保管、廃棄の慣行を確保する危険性および安全性の研究においても重要です .

Safety and Hazards

5-Chloro-2-(chloromethyl)pyridine is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It causes severe skin burns and eye damage . It should be handled with personal protective equipment, including chemical impermeable gloves . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

作用機序

Target of Action

5-Chloro-2-(chloromethyl)pyridine is primarily used as an intermediate in the synthesis of various pharmaceutical compounds and neonicotinoid pesticides . It is particularly important in the production of imidacloprid and acetamiprid , which are insecticides that act on the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects.

Mode of Action

The compounds it helps synthesize, such as imidacloprid and acetamiprid, act as agonists to the nachr, causing overstimulation of the nervous system in insects, leading to paralysis and death .

Biochemical Pathways

As an intermediate, 5-Chloro-2-(chloromethyl)pyridine is involved in the synthesis pathways of various compounds. For instance, it is used in the production of imidacloprid and acetamiprid, which affect the biochemical pathway involving the nAChR in insects .

Pharmacokinetics

It is known to be insoluble in water , which could impact its absorption and distribution in biological systems. It’s also important to note that the pharmacokinetic properties of the final products it helps synthesize would be more relevant in a biological context.

Result of Action

They cause overstimulation of the insect nervous system, leading to paralysis and death .

Action Environment

The action of 5-Chloro-2-(chloromethyl)pyridine is primarily in the chemical reactions during the synthesis of other compounds. Environmental factors such as temperature, pH, and the presence of other reactants can influence these reactions. As it is insoluble in water , its stability and reactivity may also be affected by the solvent used in the reactions.

特性

IUPAC Name |

5-chloro-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTKXEIHKDSIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561206 | |

| Record name | 5-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-24-9 | |

| Record name | 5-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)

![methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B154973.png)